GSK-3 Inhibitor XIII

Description

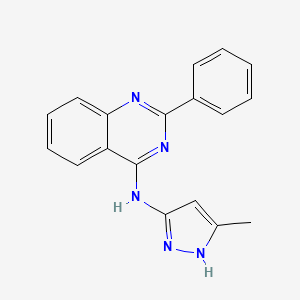

Structure

3D Structure

Properties

Molecular Formula |

C18H15N5 |

|---|---|

Molecular Weight |

301.3 g/mol |

IUPAC Name |

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine |

InChI |

InChI=1S/C18H15N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22,23) |

InChI Key |

JYCUVOXSZBECAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

GSK-3 Inhibitor XIII: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycogen (B147801) Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell signaling, proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in a wide range of pathologies, such as neurodegenerative diseases, bipolar disorder, diabetes, and cancer.[1][4][5] GSK-3 exists in two highly homologous isoforms, GSK-3α (51 kDa) and GSK-3β (47 kDa).[5][6] This central role has made GSK-3 an attractive target for therapeutic intervention. GSK-3 Inhibitor XIII is a potent, small-molecule inhibitor that has been instrumental in the study of GSK-3 function. This document provides an in-depth technical overview of its mechanism of action, its effects on key signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: ATP-Competitive Inhibition

This compound, an aminopyrazole compound, functions as a potent, ATP-competitive inhibitor of GSK-3.[7][8] This mechanism involves the inhibitor binding to the ATP-binding pocket in the catalytic domain of the GSK-3 enzyme.[3] By occupying this site, this compound directly prevents the binding of the co-substrate ATP, which is essential for the phosphotransfer reaction. This blockade of ATP binding effectively halts the kinase's ability to phosphorylate its downstream substrates. The inhibition is reversible and concentration-dependent.

Quantitative Inhibition Data

This compound demonstrates high potency against GSK-3. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger binding affinity and higher potency.

| Inhibitor | Target | Inhibition Constant (Ki) | Mechanism | Chemical Class |

| This compound | GSK-3 | 24 nM[8][9] | ATP-Competitive[8][9] | Aminopyrazole[7][8] |

Impact on Core Signaling Pathways

By inhibiting GSK-3, this compound modulates several critical intracellular signaling pathways. GSK-3 is often a negative regulator in these pathways; therefore, its inhibition typically leads to pathway activation.

Wnt/β-Catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][10] Inhibition of GSK-3 by this compound prevents β-catenin phosphorylation. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate gene expression.[1]

Experimental Protocols

The following protocols are standard methods for characterizing the activity and cellular effects of GSK-3 inhibitors like this compound.

Protocol: Cellular GSK-3 Inhibition Assessment by Western Blot for β-Catenin

A reliable method to confirm the functional inhibition of GSK-3 in a cellular context is to measure the accumulation of its substrate, β-catenin.[11][12]

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HEK293T, U2OS) in 6-well plates and grow to 70-80% confluency.[11]

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-6 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Incubate the lysate on ice for 30 minutes, vortexing intermittently.[11]

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[11]

-

Collect the supernatant containing the total protein lysate.[11]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11]

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare with Laemmli sample buffer.[11]

-

Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[11]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody against total β-catenin and a loading control (e.g., GAPDH or β-actin).[11]

-

Wash the membrane three times with TBST.[11]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane three times with TBST.[11]

-

-

Detection and Analysis:

Protocol: In Vitro Kinase Assay for IC50 Determination

Biochemical assays directly measure the catalytic activity of purified GSK-3 enzyme and are ideal for determining the inhibitory potency (IC50) of compounds.[13]

Methodology:

-

Reagents and Materials:

-

Assay Procedure (Example using ADP-Glo™ Kinase Assay):

-

Dispense serial dilutions of this compound into the wells of a 384-well plate.[13]

-

Add the GSK-3β enzyme to the wells.[13]

-

Initiate the kinase reaction by adding a mix of the substrate and ATP.[13]

-

Incubate the plate at 30°C for 60 minutes.[13]

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[13]

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.[13]

-

Read the luminescence signal on a plate reader. The signal correlates with the amount of ADP formed and thus with kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Conclusion

This compound is a valuable research tool for elucidating the complex roles of GSK-3 in cellular biology and disease. Its mechanism as a potent, ATP-competitive inhibitor is well-characterized, providing a direct means to modulate GSK-3 activity. By preventing the phosphorylation of key substrates like β-catenin, it allows for the functional study of critical signaling pathways. The experimental protocols detailed herein provide a robust framework for researchers to confirm its efficacy and explore its biological consequences in various experimental systems.

References

- 1. Activator or inhibitor? GSK-3 as a new drug target: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. GSK-3 Inhibitor | Encyclopedia MDPI [encyclopedia.pub]

- 3. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound The this compound, also referenced under CAS 404828-08-6, controls the biological activity of GSK-3. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 404828-08-6 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Discovery and Synthesis of GSK-3 Inhibitor XIII

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of GSK-3 Inhibitor XIII, a potent ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3). This document details the relevant signaling pathways, experimental protocols for synthesis and analysis, and key quantitative data.

Introduction to GSK-3 and Its Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a crucial role in a multitude of cellular processes. It exists in two isoforms, GSK-3α and GSK-3β, which are involved in regulating glycogen metabolism, cell proliferation, differentiation, and apoptosis. GSK-3 is a key component of several signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. Dysregulation of GSK-3 activity has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and certain cancers. Consequently, the development of potent and selective GSK-3 inhibitors is a significant area of interest in drug discovery.

This compound, also known by its chemical name 5,6,7,8-tetrahydro-N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-4-quinazolinamine, is an aminopyrazole-based compound identified as a potent ATP-competitive inhibitor of GSK-3.

Core Data Summary

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| IUPAC Name | 5,6,7,8-tetrahydro-N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-4-quinazolinamine | [1] |

| Molecular Formula | C₁₈H₁₉N₅ | [1] |

| Molecular Weight | 317.38 g/mol | |

| CAS Number | 404828-08-6 | [1] |

| Mechanism of Action | ATP-competitive inhibitor of GSK-3 | [1] |

| Biological Activity | Value | Notes | Reference |

| Ki (GSK-3) | 24 nM | Potent inhibition of the kinase. | |

| Inhibition of GSK3 | 34% at 2.5 µM | Demonstrates target engagement in a biochemical assay. | [1] |

Signaling Pathways Involving GSK-3

GSK-3 is a critical node in several intracellular signaling cascades. Its inhibition by compounds like this compound can have significant downstream effects.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.

Caption: Wnt/β-catenin signaling pathway with GSK-3 inhibition.

PI3K/Akt Signaling Pathway

Growth factors can activate the PI3K/Akt pathway. Akt, a serine/threonine kinase, directly phosphorylates and inactivates GSK-3. This is a key mechanism for cell survival and proliferation.

Caption: PI3K/Akt signaling pathway and its regulation of GSK-3.

Discovery and Synthesis of this compound

The discovery of this compound emerged from research into pyrazol-3-ylquinazolin-4-ylamine derivatives as protein kinase inhibitors. The core structure was optimized to achieve potent and selective inhibition of GSK-3.

Retrosynthetic Analysis and Synthesis Workflow

The synthesis of this compound can be conceptually broken down into the preparation of two key heterocyclic intermediates followed by their coupling.

Caption: Retrosynthetic approach for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-5-methylpyrazole

This intermediate can be synthesized via the reaction of cyanoacetone with hydrazine (B178648) hydrate (B1144303).

-

Materials: Cyanoacetone, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Dissolve cyanoacetone in ethanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Stir the reaction mixture for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Protocol 2: Synthesis of 4-chloro-2-phenyl-5,6,7,8-tetrahydroquinazoline (B8691888)

This intermediate is typically prepared from 2-aminocyclohex-1-enecarbonitrile and benzoyl chloride, followed by chlorination.

-

Step 1: Synthesis of 2-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

-

Materials: 2-Aminocyclohex-1-enecarbonitrile, Benzoyl chloride, Pyridine.

-

Procedure:

-

Dissolve 2-aminocyclohex-1-enecarbonitrile in pyridine.

-

Add benzoyl chloride dropwise and stir the mixture.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, pour the mixture into water to precipitate the product.

-

Filter, wash with water, and dry the solid.

-

-

-

Step 2: Chlorination to 4-chloro-2-phenyl-5,6,7,8-tetrahydroquinazoline

-

Materials: 2-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Suspend the quinazolinone from Step 1 in phosphorus oxychloride.

-

Heat the mixture to reflux for several hours.

-

Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by column chromatography.

-

-

Protocol 3: Synthesis of this compound (Final Step)

This final step involves a nucleophilic aromatic substitution reaction.

-

Materials: 4-chloro-2-phenyl-5,6,7,8-tetrahydroquinazoline, 3-amino-5-methylpyrazole, a suitable base (e.g., Diisopropylethylamine - DIPEA), and a high-boiling point solvent (e.g., N,N-Dimethylformamide - DMF or 1,4-Dioxane).

-

Procedure:

-

To a solution of 4-chloro-2-phenyl-5,6,7,8-tetrahydroquinazoline in the chosen solvent, add 3-amino-5-methylpyrazole and the base.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

-

Biological Evaluation Protocols

Protocol 4: In Vitro GSK-3β Kinase Assay (Example using Z'-LYTE™)

This protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory activity of compounds against GSK-3β.

-

Principle: The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

-

Materials:

-

Recombinant human GSK-3β enzyme.

-

Z'-LYTE™ Kinase Assay Kit - Ser/Thr peptide substrate specific for GSK-3β.

-

ATP.

-

This compound (or other test compounds).

-

Assay buffer.

-

Development reagent.

-

Stop reagent.

-

Microplate reader capable of fluorescence measurements.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a 384-well plate, add the test compound, GSK-3β enzyme, and the peptide substrate/ATP mixture.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Add the development reagent, which contains a site-specific protease that cleaves the non-phosphorylated peptide.

-

Incubate to allow for the development reaction.

-

Add the stop reagent to terminate the development reaction.

-

Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm).

-

Calculate the emission ratio and determine the percent inhibition based on controls (no inhibitor and no enzyme).

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the roles of GSK-3 in various cellular processes and disease models. Its potent, ATP-competitive mechanism of action provides a means to modulate the Wnt/β-catenin and PI3K/Akt signaling pathways, among others. The synthetic route, while multi-stepped, relies on established heterocyclic chemistry, making it accessible for medicinal chemistry efforts aimed at developing novel GSK-3 inhibitors with improved therapeutic profiles. Further characterization of its isoform selectivity and in vivo efficacy will be crucial for its potential translation into a therapeutic agent.

References

The Core Function of GSK-3 Inhibitor XIII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen (B147801) Synthale Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of numerous diseases, such as Alzheimer's disease, type II diabetes, and various cancers. GSK-3 Inhibitor XIII is a potent, selective, and ATP-competitive inhibitor of GSK-3, making it a valuable tool for elucidating the physiological and pathological roles of this critical enzyme. This technical guide provides an in-depth overview of the function of this compound, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Mechanism of Action

This compound exerts its function by directly binding to the ATP-binding pocket of Glycogen Synthase Kinase-3, thereby preventing the phosphorylation of its downstream substrates. This competitive inhibition modulates the activity of key signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways, which are central to numerous cellular functions. By inhibiting GSK-3, this small molecule influences the conformational dynamics of the enzyme, leading to the modulation of downstream cellular events.

Quantitative Data

The inhibitory activity of this compound and a selection of other commonly used GSK-3 inhibitors are summarized below. This data is crucial for comparing the potency and selecting the appropriate inhibitor for specific experimental needs.

| Inhibitor | Type | Target(s) | K_i (nM) | IC_50 (nM) | Reference |

| This compound | ATP-competitive | GSK-3 | 24 | - | [1] |

| CHIR-99021 | ATP-competitive | GSK-3α/β | - | 10 (GSK-3α), 6.7 (GSK-3β) | |

| SB216763 | ATP-competitive | GSK-3α/β | - | 34.3 | |

| AR-A014418 | ATP-competitive | GSK-3β | 38 | 104 | |

| Tideglusib | Non-ATP competitive | GSK-3 | - | 60 | [2] |

| LY2090314 | ATP-competitive | GSK-3α/β | - | 1.5 (GSK-3α), 0.9 (GSK-3β) | [2] |

Key Signaling Pathways Modulated by this compound

GSK-3 is a critical node in several signaling pathways. Its inhibition by this compound has profound effects on cellular function.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This compound blocks this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes.

PI3K/Akt Signaling Pathway

Growth factors activate the PI3K/Akt pathway, leading to the phosphorylation and inactivation of GSK-3. By directly inhibiting GSK-3, this compound can mimic the effects of growth factor signaling on downstream targets, promoting cell survival and proliferation.

Experimental Protocols

Detailed methodologies for key experiments involving the assessment of GSK-3 inhibition are provided below. These protocols are based on established methods and can be adapted for use with this compound.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on GSK-3 activity.

Materials:

-

Recombinant human GSK-3β

-

GSK-3 substrate peptide (e.g., a peptide derived from glycogen synthase)

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

-

White, opaque 96-well plates

Procedure:

-

Prepare Inhibitor Dilutions: Serially dilute this compound in DMSO to create a range of concentrations. Further dilute these into the kinase assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically <1%).

-

Prepare Kinase Reaction Mix: In each well of a 96-well plate, add the GSK-3β enzyme and the GSK-3 substrate peptide, both diluted in kinase assay buffer.

-

Add Inhibitor: Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be near the K_m for GSK-3β.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Detect ADP Formation: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and plot the results to determine the IC_50 value.

Western Blot Analysis of Tau Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of Tau, a key substrate of GSK-3 implicated in Alzheimer's disease.

Materials:

-

SH-SY5Y neuroblastoma cells (or other relevant cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Tau (specific to a GSK-3 phosphorylation site, e.g., Ser396), anti-total-Tau, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Culture SH-SY5Y cells to ~80% confluency. Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST.

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated Tau signal to the total Tau and loading control signals.

Cell Viability Assay

This assay determines the effect of this compound on the viability of cells, which is crucial for assessing its potential therapeutic or cytotoxic effects.

Materials:

-

SH-SY5Y cells (or other cell line of interest)

-

96-well cell culture plates

-

This compound

-

MTT or CCK-8 reagent

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Allow cells to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound or vehicle for the desired duration (e.g., 24, 48, or 72 hours).

-

Viability Measurement (MTT Assay): a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.

-

Viability Measurement (CCK-8 Assay): a. Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C. b. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound is a powerful research tool for investigating the multifaceted roles of GSK-3 in health and disease. Its high potency and selectivity allow for the precise modulation of GSK-3 activity, enabling researchers to dissect its involvement in complex signaling networks. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and executing robust studies to further unravel the therapeutic potential of targeting GSK-3. As with any inhibitor, careful experimental design and validation are crucial for obtaining reliable and reproducible results.

References

GSK-3 Inhibitor XIII: A Technical Guide to its Role in the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen (B147801) Synthale Kinase 3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, proliferation, and apoptosis.[1] Crucially, GSK-3 is a key negative regulator of the canonical Wnt signaling pathway, a fundamental pathway in embryonic development and tissue homeostasis.[1] Dysregulation of the Wnt pathway is implicated in various diseases, including cancer and neurodegenerative disorders.[2] Pharmacological inhibition of GSK-3 has emerged as a critical tool for studying and potentially treating these conditions.[2]

This technical guide focuses on GSK-3 Inhibitor XIII, a potent and ATP-competitive inhibitor of GSK-3. We will delve into its mechanism of action within the Wnt signaling cascade, provide quantitative data, and present detailed experimental protocols for its application in research settings.

This compound: Properties and Potency

This compound is a small molecule that potently inhibits both isoforms of GSK-3, GSK-3α and GSK-3β. Its primary mode of action is through competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.[3]

Quantitative Data Summary

| Parameter | Value | Cell Line(s) | Notes |

| Ki (GSK-3) | 24 nM[3] | N/A | ATP-competitive inhibition. |

| IC50 (Antiproliferative) | 1.4 μM | COLO 205 | Inhibition of thymidine (B127349) uptake after 96 hrs. |

| IC50 (Antiproliferative) | 7.99 μM | DU-145 | CCK8 assay after 48 hrs. |

The Wnt/β-Catenin Signaling Pathway: Mechanism of GSK-3 Inhibition

The canonical Wnt signaling pathway is tightly regulated by the "destruction complex," which includes GSK-3, Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[4][5]

In the "Off" State (Absence of Wnt):

-

The destruction complex is active.

-

GSK-3 phosphorylates β-catenin at specific serine and threonine residues.[1]

-

Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome.[6]

-

Low cytosolic levels of β-catenin prevent its translocation to the nucleus, and Wnt target genes remain inactive.

In the "On" State (Presence of Wnt or GSK-3 Inhibition):

-

Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors.

-

This binding leads to the recruitment of the destruction complex to the plasma membrane and its inactivation.

-

Crucially, inhibition of GSK-3 by compounds like this compound mimics the "On" state.

-

With GSK-3 inhibited, β-catenin is no longer phosphorylated and avoids degradation.[7][8]

-

Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.[8]

-

In the nucleus, β-catenin acts as a co-activator for the T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes (e.g., c-Myc, Cyclin D1, Axin2).[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in the Wnt signaling pathway. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

TCF/LEF Reporter Assay

This assay quantifies the transcriptional activity of the Wnt pathway.

Materials:

-

HEK293T or other suitable cell line

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the TCF/LEF reporter plasmid (or FOPFlash control) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control.

β-Catenin Stabilization and Nuclear Translocation Assay (Western Blot)

This assay visualizes the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (for total protein)

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-β-catenin, anti-Lamin B1 (nuclear marker), anti-GAPDH or α-Tubulin (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Plate cells and treat with a range of concentrations of this compound or vehicle control for a specified time (e.g., 4, 8, 16 hours).

-

Cell Lysis:

-

For total β-catenin: Lyse cells directly in a suitable lysis buffer.

-

For subcellular localization: Fractionate cells into nuclear and cytoplasmic extracts using a commercial kit.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-β-catenin) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate.

-

Probe for loading controls (Lamin B1 for nuclear, GAPDH/α-Tubulin for cytoplasmic) to ensure equal loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the respective loading controls.

Visualizations

Wnt Signaling Pathway and GSK-3 Inhibition

Caption: Canonical Wnt signaling pathway and the role of this compound.

Experimental Workflow for TCF/LEF Reporter Assay

Caption: Workflow for the TCF/LEF luciferase reporter assay.

Experimental Workflow for β-Catenin Western Blot

Caption: Workflow for β-catenin Western blot analysis.

Conclusion

This compound is a valuable research tool for dissecting the intricacies of the Wnt signaling pathway. Its potency and ATP-competitive mechanism of action make it a reliable agent for activating the pathway through the stabilization of β-catenin. The experimental protocols provided in this guide offer a framework for researchers to investigate the downstream consequences of GSK-3 inhibition in their specific models of interest. Further characterization of this compound's cellular effects will undoubtedly contribute to a deeper understanding of Wnt-mediated cellular processes and their roles in health and disease.

References

- 1. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel GSK3-regulated APC:Axin interaction regulates Wnt signaling by driving a catalytic cycle of efficient βcatenin destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycogen synthase kinase-3 and Axin function in a beta-catenin-independent pathway that regulates neurite outgrowth in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of glycogen synthase kinase-3 alleviates Tcf3 repression of the pluripotency network and increases embryonic stem cell resistance to differentiation - PMC [pmc.ncbi.nlm.nih.gov]

GSK-3 Inhibitor XIII ATP-competitive inhibition kinetics

An In-depth Technical Guide on the ATP-Competitive Inhibition Kinetics of a GSK-3 Inhibitor

This technical guide provides a detailed overview of the core principles and methodologies for characterizing the ATP-competitive inhibition kinetics of Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors. For the purpose of this guide, we will focus on the well-characterized, selective, and ATP-competitive GSK-3 inhibitor, AR-A014418, as a representative example.

Introduction to GSK-3 and ATP-Competitive Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1] GSK-3 is a key component of several signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways.[2][3] Its dysregulation has been implicated in various diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers, making it a significant therapeutic target.[4][5]

A major class of GSK-3 inhibitors functions through an ATP-competitive mechanism. These small molecules bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate.[5] This mode of action prevents the transfer of a phosphate (B84403) group from ATP to the target protein, thereby inhibiting the kinase's activity.[6] The characterization of these inhibitors involves determining their potency and affinity, typically expressed as IC50 and Kᵢ values, respectively.

Quantitative Data for Representative Inhibitor: AR-A014418

AR-A014418 is a selective inhibitor of GSK-3β that acts in an ATP-competitive manner.[7][8] Its inhibitory activity has been quantified in cell-free assays, providing key metrics for its potency and affinity.

| Parameter | Value | Target | Notes |

| IC₅₀ | 104 nM | GSK-3β | The concentration of inhibitor required to reduce enzyme activity by 50%.[1][7][9] |

| Kᵢ | 38 nM | GSK-3β | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme.[7][8][9] |

Key Signaling Pathway: Wnt/β-catenin

GSK-3 is a central negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay

Determining the ATP-competitive inhibition kinetics of a compound like AR-A014418 typically involves a biochemical assay that measures the phosphorylation of a substrate by GSK-3. Radiometric and luminescence-based assays are common formats.[10][11] The following is a generalized protocol for a luminescence-based assay (e.g., ADP-Glo™).[12]

Objective: To determine the IC₅₀ value of an inhibitor against GSK-3β by measuring the amount of ADP produced, which is correlated with kinase activity.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 peptide substrate (e.g., a pre-phosphorylated peptide)

-

ATP (Adenosine Triphosphate)

-

Test Inhibitor (e.g., AR-A014418) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well microplates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test inhibitor (e.g., AR-A014418) in DMSO. A typical starting concentration is 10 mM.

-

Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

-

-

Reaction Setup:

-

Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.

-

Add 10 µL of a 2.5X GSK-3β/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Add 10 µL of a 2.5X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for GSK-3β to ensure sensitive detection of ATP-competitive inhibitors.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination of Kinase Reaction and ATP Depletion:

-

Add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. The amount of light generated is directly proportional to the kinase activity.

-

Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

To determine the Kᵢ and confirm the ATP-competitive mechanism, this experiment can be repeated at several different ATP concentrations. A competitive inhibitor will show an increase in its apparent IC₅₀ value as the ATP concentration increases.[6]

Experimental Workflow Visualization

The general workflow for conducting an in vitro kinase inhibition assay to determine inhibitor potency is outlined below.

References

- 1. abmole.com [abmole.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Target Protein Interactions of GSK-3 Inhibitor XIII

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between GSK-3 Inhibitor XIII and its primary target, Glycogen (B147801) Synthase Kinase 3 (GSK-3). It details the inhibitor's mechanism of action, its effects on key cellular signaling pathways, and the experimental protocols used to characterize its activity.

Introduction to Glycogen Synthase Kinase 3 (GSK-3)

Glycogen Synthase Kinase 3 (GSK-3) is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotes.[1] It exists as two isoforms, GSK-3α (51 kDa) and GSK-3β (47 kDa), which are encoded by distinct genes but share 98% identity within their kinase domains.[1] Unlike many other kinases, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibition in response to various upstream signals.[1][2] GSK-3 is a critical regulator in a multitude of cellular processes, including glycogen metabolism, cell proliferation, apoptosis, and gene transcription.[3][4] Its dysregulation has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers.[3][5]

This compound: Overview and Mechanism of Action

This compound, also known as (5-Methyl-1H-pyrazol-3-yl)-(2-phenylquinazolin-4-yl)amine, is a potent small molecule inhibitor of GSK-3. It functions as an ATP-competitive inhibitor, meaning it binds to the highly conserved ATP-binding pocket of the GSK-3 enzyme.[6] This binding action prevents the endogenous ATP from docking, thereby blocking the transfer of a phosphate (B84403) group to GSK-3's substrates and inhibiting its kinase activity.[4]

Quantitative Interaction Data

The potency of this compound has been quantified through biochemical assays. The key interaction parameter is the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Inhibitor | Target | Assay Type | Parameter | Value | Reference |

| This compound | GSK-3 | Biochemical Kinase Assay | Kᵢ | 24 nM | [6] |

Impact on Core Signaling Pathways

Inhibition of GSK-3 by Inhibitor XIII has significant downstream consequences on several major signaling pathways.

In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[2][7] By inhibiting GSK-3, Inhibitor XIII prevents the phosphorylation of β-catenin.[7] This leads to the stabilization, accumulation, and nuclear translocation of β-catenin, where it can activate the transcription of Wnt target genes.[7]

GSK-3 is one of the primary kinases responsible for the phosphorylation of the microtubule-associated protein tau.[7] In neurodegenerative conditions like Alzheimer's disease, tau becomes hyperphosphorylated, leading to the formation of neurofibrillary tangles.[3][5] The application of this compound is expected to decrease the phosphorylation of tau at GSK-3 specific sites, a key therapeutic strategy being explored for these diseases.[7]

GSK-3 can phosphorylate the androgen receptor (AR). The use of aminopyrazole-based GSK-3 inhibitors, such as GSK Inhibitor XIII, has been shown to suppress both AR-transcriptional activity and AR expression in prostate cancer cells.[8] This suggests a role for GSK-3 inhibitors in modulating AR-driven processes.[8]

Potential Off-Target Interactions

While this compound is potent, like all kinase inhibitors, the possibility of off-target effects exists. ATP-competitive inhibitors bind to a pocket that is highly conserved across the kinome, which can lead to interactions with other kinases.[7] Although a specific kinome-wide selectivity profile for this compound is not publicly available, researchers should employ control experiments, such as using structurally unrelated GSK-3 inhibitors or genetic knockdown techniques (e.g., siRNA/CRISPR), to confirm that observed effects are due to on-target GSK-3 inhibition.[7]

Detailed Experimental Protocols

The characterization of this compound relies on both biochemical and cell-based assays.

These assays directly measure the enzymatic activity of purified GSK-3 and the direct inhibitory effect of the compound. A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[9]

Objective: To determine the IC₅₀ or Kᵢ value of this compound by measuring the amount of ADP produced in a kinase reaction.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate (e.g., a synthetic peptide like GS-2)

-

This compound

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Protocol:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase reaction buffer.

-

Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add Enzyme: Add 2.5 µL of a solution containing the GSK-3β enzyme and the peptide substrate to each well.

-

Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

-

Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

-

Measure Luminescence: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

This assay measures the downstream effect of GSK-3 inhibition in a cellular context, providing insight into cell permeability and on-target efficacy.[10][11]

Objective: To measure the accumulation of β-catenin in cells treated with this compound.

Materials:

-

Chinese Hamster Ovary (CHO-K1) cells or similar cell line

-

Cell culture medium and supplements

-

This compound

-

Positive control (e.g., another known GSK-3 inhibitor like CHIR-99021)

-

96-well clear-bottom plates

-

Fixation and permeabilization buffers

-

Primary antibody against β-catenin

-

Secondary antibody conjugated to a reporter (e.g., HRP or a fluorophore)

-

Luminometric or fluorescent substrate

-

Plate reader

Protocol:

-

Cell Plating: Seed CHO-K1 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound, a positive control, and a vehicle control (DMSO). Incubate for a specified time (e.g., 4-6 hours).

-

Fix and Permeabilize: Remove the medium, wash the cells with PBS, and then fix the cells (e.g., with 4% paraformaldehyde). Following fixation, permeabilize the cell membranes (e.g., with 0.1% Triton X-100).

-

Immunostaining: Block non-specific antibody binding. Incubate the cells with a primary antibody specific for β-catenin.

-

Secondary Antibody: After washing, incubate with a labeled secondary antibody that will bind to the primary antibody.

-

Detection: Wash the cells thoroughly. Add the appropriate substrate for the reporter enzyme or measure the fluorescence directly.

-

Data Acquisition: Read the signal (luminescence or fluorescence) on a plate reader. The signal intensity correlates with the amount of stabilized β-catenin.

-

Data Analysis: Normalize the data to control wells and plot against inhibitor concentration to determine the EC₅₀.

Conclusion

This compound is a potent, ATP-competitive inhibitor that directly targets the kinase activity of GSK-3α and GSK-3β. Its primary mechanism of action leads to significant modulation of critical cellular pathways, most notably the Wnt/β-catenin and tau phosphorylation pathways. This guide provides the foundational technical information and experimental frameworks necessary for researchers to effectively utilize and further investigate the protein interactions and cellular effects of this compound in drug discovery and development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. gskure.com [gskure.com]

- 3. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]

- 5. GSK-3 - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. benchchem.com [benchchem.com]

- 11. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of GSK-3 Inhibitor XIII (CHIR-99021) on Tau Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and effect of GSK-3 Inhibitor XIII, also known as CHIR-99021, on the phosphorylation of the microtubule-associated protein tau. Glycogen Synthase Kinase-3 (GSK-3) is a critical serine/threonine kinase implicated in the pathogenesis of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. In these conditions, tau becomes hyperphosphorylated, leading to its aggregation into neurofibrillary tangles (NFTs), microtubule destabilization, and eventual neuronal death. GSK-3β is a primary kinase responsible for this pathological hyperphosphorylation.

CHIR-99021 is a highly potent and selective ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β. Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, CHIR-99021 prevents β-catenin phosphorylation, allowing it to accumulate, translocate to the nucleus, and activate gene transcription. Crucially, this inhibition of GSK-3 also directly reduces the phosphorylation of tau at numerous disease-associated sites.

Quantitative Data on Tau Phosphorylation

The efficacy of GSK-3 inhibitors in reducing tau phosphorylation has been quantified in various preclinical models. The following tables summarize key findings from a study by Selenica et al. (2007), which investigated the effects of the potent GSK-3 inhibitor CHIR98014 (a close analog of CHIR-99021) in a postnatal rat model that exhibits elevated GSK-3β activity and tau phosphorylation.

Table 1: Effect of CHIR98014 on Tau Phosphorylation (p-Ser396) in Postnatal Rat Cortex

| Treatment Group | Dose (mg/kg) | Mean p-Tau Level (% of Vehicle) | Standard Error of the Mean (SEM) |

| Vehicle | - | 100 | 11 |

| CHIR98014 | 20 | 58 | 8 |

Data adapted from Selenica et al., British Journal of Pharmacology, 2007.[1]

Table 2: Effect of CHIR98014 on Tau Phosphorylation (p-Ser396) in Postnatal Rat Hippocampus

| Treatment Group | Dose (mg/kg) | Mean p-Tau Level (% of Vehicle) | Standard Error of the Mean (SEM) |

| Vehicle | - | 100 | 12 |

| CHIR98014 | 20 | 66 | 9 |

Data adapted from Selenica et al., British Journal of Pharmacology, 2007.[1]

These results demonstrate a significant reduction in tau phosphorylation at Serine 396, a key pathological site, following systemic administration of a potent GSK-3 inhibitor.

Signaling Pathway and Inhibitor Action

The diagram below illustrates the dual effect of GSK-3 inhibition by CHIR-99021 on both the Wnt/β-catenin pathway and the direct phosphorylation of tau.

Experimental Protocols

The following section details a representative protocol for assessing the effect of a GSK-3 inhibitor on tau phosphorylation in an in vivo rodent model, synthesized from established methodologies.

In Vivo Dosing and Tissue Collection (Rat Model)

-

Animal Model : Utilize 12-day old postnatal Sprague-Dawley rats, which naturally exhibit high levels of GSK-3β activity and tau phosphorylation.

-

Inhibitor Preparation : Dissolve CHIR-99021 (this compound) in a suitable vehicle (e.g., 25% (w/v) hydroxypropyl-β-cyclodextrin in distilled water).

-

Administration : Administer the inhibitor or vehicle control via subcutaneous (s.c.) injection at the desired dose (e.g., 20 mg/kg).

-

Tissue Harvest : At a predetermined time point post-injection (e.g., 4 hours), euthanize the animals via an approved method such as CO2 asphyxiation followed by decapitation.

-

Dissection and Storage : Rapidly dissect the brain on an ice-cold surface. Isolate specific regions of interest, such as the cortex and hippocampus. Immediately flash-freeze the tissue samples in liquid nitrogen and store them at -80°C until further processing.

Western Blot Analysis of Tau Phosphorylation

-

Protein Extraction (Lysis) :

-

Homogenize the frozen brain tissue in 9 volumes of ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., aprotinin, leupeptin, pepstatin, PMSF, sodium fluoride, sodium orthovanadate).

-

Incubate the homogenate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the soluble protein fraction and transfer it to a new pre-chilled tube.

-

-

Protein Quantification :

-

Determine the total protein concentration of each lysate using a Bicinchoninic Acid (BCA) Protein Assay Kit, following the manufacturer's instructions.

-

Normalize all samples to the same final concentration using lysis buffer to ensure equal protein loading.

-

-

SDS-PAGE (Gel Electrophoresis) :

-

Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

Load the prepared samples onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer :

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer apparatus.

-

Confirm successful transfer by briefly staining the membrane with Ponceau S solution.

-

-

Immunoblotting :

-

Blocking : Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat milk for blocking when detecting phosphoproteins due to the presence of phosphoprotein casein.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibodies diluted in 5% BSA/TBST.

-

Phospho-Tau Antibody : e.g., anti-pTau (Ser396/Ser404) (PHF-1 clone) or anti-pTau (Ser202/Thr205) (AT8 clone).

-

Total Tau Antibody : For normalization (e.g., Tau-5 or HT7).

-

Loading Control Antibody : To ensure equal protein loading (e.g., anti-GAPDH or anti-β-actin).

-

-

Washing : Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate the membrane for 1 hour at room temperature with the appropriate Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in 5% BSA/TBST.

-

Washing : Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis :

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Perform densitometric analysis using appropriate software (e.g., ImageJ). Quantify the band intensity for the phospho-tau, total tau, and loading control proteins.

-

Calculate the final result by normalizing the phospho-tau signal to the total tau signal (or the loading control signal) to account for any variations in protein loading.

-

Experimental Workflow Visualization

The diagram below outlines the key steps in a typical in vivo experiment designed to test the efficacy of this compound.

References

In-Depth Technical Guide: GSK-3 Inhibitor XIII and its Regulation of the Androgen Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR), a crucial transcription factor in the nuclear receptor superfamily, plays a pivotal role in the development and progression of prostate cancer. Its activity is modulated by a complex network of signaling pathways, with Glycogen (B147801) Synthase Kinase-3 (GSK-3) emerging as a significant regulator. GSK-3, a constitutively active serine/threonine kinase, exists in two isoforms, GSK-3α and GSK-3β, and is implicated in a myriad of cellular processes.[1][2] This technical guide delves into the intricate relationship between GSK-3 and AR, with a specific focus on the regulatory effects of GSK-3 Inhibitor XIII, a potent aminopyrazole compound.[1][3]

This document provides a comprehensive overview of the mechanism of action of this compound on the androgen receptor, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to further explore the therapeutic potential of targeting the GSK-3/AR axis in prostate cancer and other androgen-dependent pathologies.

Mechanism of Action: this compound's Impact on the Androgen Receptor

GSK-3 exerts its influence on the androgen receptor through a multi-faceted mechanism that includes direct phosphorylation, regulation of its subcellular localization, and modulation of its transcriptional activity. This compound, by targeting the ATP-binding pocket of GSK-3, effectively abrogates these effects, leading to a significant alteration in AR signaling.

Regulation of AR Transcriptional Activity

Control of AR Subcellular Localization

A critical aspect of androgen receptor function is its translocation from the cytoplasm to the nucleus upon ligand binding, a prerequisite for its transcriptional activity. Research has shown that inhibition of GSK-3 can significantly impact this process. Specifically, GSK-3 inhibitors, including this compound, have been found to promote the nuclear export of the androgen receptor.[5] This leads to a reduction in the nuclear pool of AR available to bind to androgen response elements (AREs) on target genes, thereby contributing to the overall suppression of AR-mediated transcription.

AR Phosphorylation and Stability

GSK-3 is known to directly phosphorylate the androgen receptor, a post-translational modification that can influence its activity and stability.[6] While the precise phosphorylation sites and their functional consequences are still under investigation, it is evident that this phosphorylation is a key regulatory event. By inhibiting GSK-3, this compound prevents the phosphorylation of AR, which may contribute to the observed decrease in its transcriptional activity. Furthermore, prolonged inhibition of GSK-3 has been linked to the proteasomal degradation of the AR protein, suggesting a role for GSK-3 in maintaining AR stability.[5]

Quantitative Data

The following table summarizes the known quantitative data for this compound and other relevant GSK-3 inhibitors.

| Inhibitor | Target | Parameter | Value | Cell Line/System | Reference |

| This compound | GSK-3 | Ki | 24 nM | in vitro | [7] |

| SB216763 | GSK-3β | IC50 (Cell Proliferation) | ~1 µM | C4-2, LNCaP-SSR, LNCaP | [8] |

| CHIR99021 | GSK-3 | IC50 (Colony Formation) | Not Specified | 22Rv1 |

Signaling Pathways

The regulation of the androgen receptor by GSK-3 is intricately linked with other major signaling cascades, most notably the PI3K/Akt pathway.

The PI3K/Akt/GSK-3 Signaling Axis in AR Regulation

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it directly impacts GSK-3 activity. Akt (also known as Protein Kinase B) phosphorylates GSK-3β at Serine 9, leading to its inactivation. This releases the inhibitory effect of GSK-3 on its downstream targets, including the androgen receptor. Therefore, in cellular contexts with activated PI3K/Akt signaling, the subsequent inactivation of GSK-3 can lead to an enhancement of AR activity. Conversely, this compound can counteract the effects of an overactive PI3K/Akt pathway on AR by directly inhibiting GSK-3, regardless of its phosphorylation status.

Caption: PI3K/Akt/GSK-3 signaling pathway and its regulation of the Androgen Receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on androgen receptor regulation.

Androgen Receptor Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the androgen receptor in response to treatment with GSK-3 inhibitors.

Materials:

-

Prostate cancer cell line (e.g., LNCaP, PC3/AR)

-

AR-responsive luciferase reporter plasmid (e.g., PSA-luc or ARE-luc)

-

Control reporter plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Androgen (e.g., Dihydrotestosterone - DHT)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed prostate cancer cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing either vehicle (DMSO), this compound at various concentrations, and/or DHT to stimulate AR activity.

-

Incubation: Incubate the cells for another 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The results are typically expressed as relative luciferase units (RLU) or fold change compared to the control.

Caption: Workflow for Androgen Receptor Luciferase Reporter Assay.

Western Blot Analysis of AR and Phospho-GSK-3

This method is used to determine the protein levels of total AR, as well as the phosphorylation status of GSK-3.

Materials:

-

Prostate cancer cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-AR, anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound as required. Wash with cold PBS and lyse in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Co-Immunoprecipitation of GSK-3 and AR

This technique is used to investigate the physical interaction between GSK-3 and the androgen receptor.

Materials:

-

Prostate cancer cells

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibodies (anti-GSK-3β or anti-AR)

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads and a control IgG to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-GSK-3β) overnight at 4°C to form antibody-antigen complexes.

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interaction partner (e.g., anti-AR).

Caption: Co-Immunoprecipitation workflow to detect GSK-3 and AR interaction.

Conclusion

This compound represents a valuable research tool for elucidating the role of GSK-3 in androgen receptor signaling. Its ability to suppress AR transcriptional activity and promote its nuclear export underscores the therapeutic potential of targeting GSK-3 in androgen-driven diseases like prostate cancer. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further unraveling the complexities of the GSK-3/AR axis and exploring the clinical utility of GSK-3 inhibitors. Further investigation into the precise molecular mechanisms and the development of isoform-specific GSK-3 inhibitors will be crucial for translating these promising preclinical findings into effective therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of glycogen synthase kinase-3 in androgen-responsive prostate cancer cell lines: are GSK inhibitors therapeutically useful? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of glycogen synthase kinase-3 represses androgen receptor activity and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Glycogen Synthase Kinase-3β Counteracts Ligand-Independent Activity of the Androgen Receptor in Castration Resistant Prostate Cancer | PLOS One [journals.plos.org]

- 6. Frontiers | Re-Expression of ERα and AR in Receptor Negative Endocrine Cancers via GSK3 Inhibition [frontiersin.org]

- 7. Inhibition of Glycogen Synthase Kinase-3β Counteracts Ligand-Independent Activity of the Androgen Receptor in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct expression and activity of GSK-3α and GSK-3β in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK-3 Inhibitor XIII: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in a wide array of cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation is a hallmark of various pathologies, including a range of cancers. As a critical signaling node, GSK-3 has emerged as a promising therapeutic target. GSK-3 Inhibitor XIII, an aminopyrazole-based compound, is a potent, ATP-competitive inhibitor of GSK-3. This document provides a technical overview of the reported effects of this compound in cancer cell line studies, with a focus on its mechanism of action, relevant signaling pathways, and illustrative experimental protocols. While specific quantitative data for this compound is limited in publicly available literature, this guide incorporates representative data from other well-characterized GSK-3 inhibitors to provide a comprehensive framework for its investigation.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of GSK-3, with a reported in vitro kinase assay Ki of 24 nM [1]. By binding to the ATP-binding pocket of GSK-3, it prevents the phosphorylation of downstream substrates, thereby modulating their activity and stability.

Impact on Cancer Cell Lines

Prostate Cancer

The most prominently documented effects of this compound are in the context of prostate cancer. Studies have shown that it can suppress the transcriptional activity and expression of the Androgen Receptor (AR)[2]. The AR is a key driver of prostate cancer progression, and its inhibition is a primary therapeutic strategy. By inhibiting GSK-3, which is known to positively regulate AR activity, this compound offers a potential avenue for treating prostate cancer, including castration-resistant forms where AR signaling remains active.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data from studies on other GSK-3 inhibitors to provide a comparative context for researchers.

Table 1: Illustrative IC50 Values of GSK-3 Inhibitors in Various Cancer Cell Lines

| GSK-3 Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| AZD2858 | U251 | Glioblastoma | ~2.5 | |

| AZD2858 | U87 | Glioblastoma | ~3.0 | |

| BIO | MV4-11 | Acute Myeloid Leukemia | <1.0 | |

| SB216763 | LNCaP | Prostate Cancer | ~10 | |

| 9-ING-41 | SKOV3 | Ovarian Cancer | ~1.0 |

Table 2: Illustrative Apoptosis Induction by GSK-3 Inhibitors

| GSK-3 Inhibitor | Cancer Cell Line | Concentration (µM) | Apoptosis (%) | Assay Method | Reference |

| BIO | MV4-11 | 1 | ~15 | Annexin V/PI | |

| SB415286 | Neuro-2A | 25 | ~16 | Annexin V | |

| GSK-3 Inhibitor IX | DU145 (CD133+/CD44+) | Various | Increased | Not specified | [3] |

Signaling Pathways

GSK-3 is a central kinase in multiple signaling pathways crucial for cancer development and progression. The inhibition of GSK-3 by compounds like this compound can significantly impact these networks.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, GSK-3β can phosphorylate and activate the Androgen Receptor, promoting its nuclear translocation and transcriptional activity. By inhibiting GSK-3, this compound is proposed to disrupt this process, leading to decreased expression of AR target genes involved in cell proliferation and survival.

Caption: GSK-3β's role in activating androgen receptor signaling.

Wnt/β-catenin Signaling Pathway

In the absence of Wnt ligands, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 leads to the stabilization and nuclear accumulation of β-catenin, which can then activate the transcription of Wnt target genes. The consequence of this activation is context-dependent and can be either pro- or anti-tumorigenic.

Caption: GSK-3's role in the Wnt/β-catenin degradation pathway.

Experimental Protocols

The following are detailed, representative protocols for key experiments to assess the effects of a GSK-3 inhibitor like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., LNCaP, DU145)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-